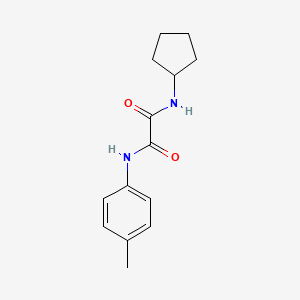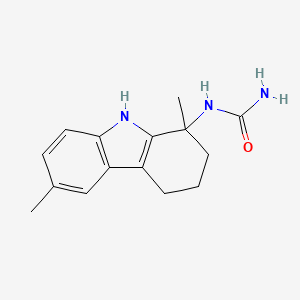![molecular formula C20H29NO6 B5062285 1-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]piperidine;oxalic acid](/img/structure/B5062285.png)
1-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]piperidine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]piperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring attached to a phenoxypropyl group, which is further substituted with a methoxy and prop-2-enyl group. The presence of oxalic acid as a counterion adds to its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]piperidine typically involves multiple steps, starting with the preparation of the phenoxypropyl intermediate. This intermediate is synthesized through a series of reactions, including alkylation and etherification. The final step involves the reaction of the phenoxypropyl intermediate with piperidine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]piperidine undergoes various chemical reactions, including:
Oxidation: The methoxy and prop-2-enyl groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenoxypropyl derivatives, which can have different functional groups depending on the reaction conditions and reagents used.
Scientific Research Applications
1-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]piperidine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and stability, allowing it to exert its effects more efficiently. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-(prop-2-en-1-yl)phenol: Shares a similar phenoxy structure but lacks the piperidine ring.
4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol: Another phenoxy derivative with different substituents.
Uniqueness
1-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]piperidine is unique due to the presence of both the piperidine ring and the phenoxypropyl group. This combination enhances its chemical stability and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.C2H2O4/c1-3-8-16-9-10-17(18(15-16)20-2)21-14-7-13-19-11-5-4-6-12-19;3-1(4)2(5)6/h3,9-10,15H,1,4-8,11-14H2,2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZUQVXJJAGKMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCN2CCCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![allyl 2-{[(2,4-dichlorophenyl)amino]carbonyl}benzoate](/img/structure/B5062216.png)
![N-(3-chlorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5062225.png)
![3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5062227.png)
![3-fluoro-N-[(4-nitrophenyl)methyl]aniline](/img/structure/B5062234.png)
![3-({1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5062250.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3,5-dimethylbenzamide](/img/structure/B5062257.png)
![(5Z)-5-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethylidene)-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B5062271.png)
![1-phenyl-5-[2-phenyl-1-(1-phenyltetrazol-5-yl)ethenyl]tetrazole](/img/structure/B5062276.png)
![N~1~-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N~1~-(2-methoxyethyl)-1,1-cyclopropanedicarboxamide](/img/structure/B5062293.png)
![N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B5062299.png)

![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B5062311.png)
![5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5062313.png)
